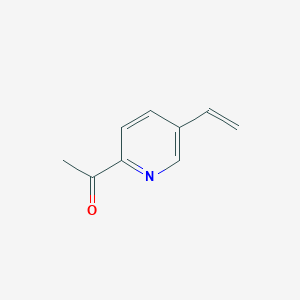
bis-(1,3-Dithian-2-yl)methane-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(1,3-Dithian-2-yl)methane-d2: is a deuterated compound with the molecular formula C9H14D2S4 and a molecular weight of 254.50 g/mol . This compound is primarily used in proteomics research and is known for its stability and solubility in organic solvents such as chloroform, dichloromethane, and ethyl acetate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis-(1,3-Dithian-2-yl)methane-d2 typically involves the deuteration of bis-(1,3-Dithian-2-yl)methane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: Bis-(1,3-Dithian-2-yl)methane-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent hydrocarbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Parent hydrocarbon.
Substitution: Various substituted dithiane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis-(1,3-Dithian-2-yl)methane-d2 is used as a stable isotope-labeled compound in various chemical studies, including reaction mechanism investigations and kinetic isotope effect studies .
Biology: In biological research, the compound is utilized in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds within biological systems .
Medicine: The compound’s deuterated nature makes it valuable in drug development and pharmacokinetic studies, where it helps in understanding the metabolism and distribution of deuterium-labeled drugs .
Industry: In the industrial sector, this compound is used in the production of high-purity chemicals and materials, particularly in the field of advanced materials and nanotechnology .
Wirkmechanismus
The mechanism of action of bis-(1,3-Dithian-2-yl)methane-d2 involves the incorporation of deuterium atoms into the molecular structure, which can alter the compound’s chemical and physical properties. The presence of deuterium can affect reaction rates, stability, and metabolic pathways, making it a valuable tool in various scientific studies .
Vergleich Mit ähnlichen Verbindungen
Bis-(1,3-Dithian-2-yl)methane: The non-deuterated version of the compound.
Bis-(1,3-Dithian-2-yl)methane-d: A partially deuterated version with only one deuterium atom.
Uniqueness: Bis-(1,3-Dithian-2-yl)methane-d2 is unique due to its complete deuteration, which provides distinct advantages in terms of stability and isotopic labeling. This makes it particularly valuable in studies requiring precise isotopic tracing and kinetic isotope effect analysis .
Eigenschaften
Molekularformel |
C9H16S4 |
|---|---|
Molekulargewicht |
254.5 g/mol |
IUPAC-Name |
2-[dideuterio(1,3-dithian-2-yl)methyl]-1,3-dithiane |
InChI |
InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2/i7D2 |
InChI-Schlüssel |
DCJKPLNHQJEQOL-RJSZUWSASA-N |
Isomerische SMILES |
[2H]C([2H])(C1SCCCS1)C2SCCCS2 |
Kanonische SMILES |
C1CSC(SC1)CC2SCCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


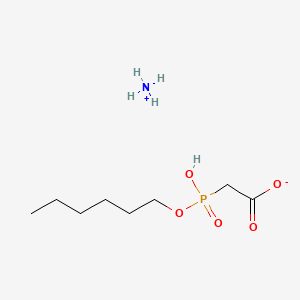
![Ethyl 4-[(4-fluorophenyl)methylamino]-6-methoxyquinoline-3-carboxylate](/img/structure/B13806907.png)
![N''-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine](/img/structure/B13806913.png)
![Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI)](/img/structure/B13806920.png)
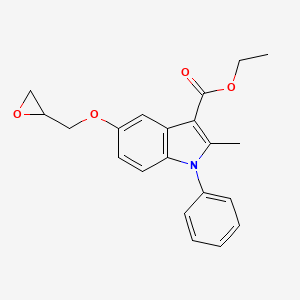
![Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate](/img/structure/B13806929.png)
![Acetamide,N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy]-](/img/structure/B13806931.png)
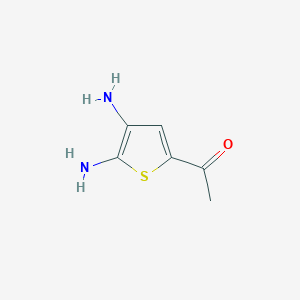
![(6R,8R,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13806946.png)
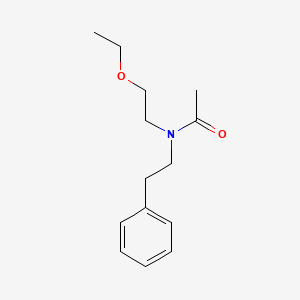
![4-Oxo-3-phenethyl-10-oxa-3-aza-tricyclo[5.2.1.0]dec-8-ene-6-carboxylic acid](/img/structure/B13806958.png)
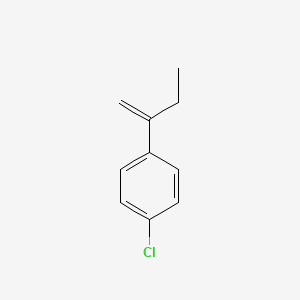
![4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13806963.png)
